Antimalarial agent 8
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Overview
Description
Antimalarial agent 8 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound belongs to the class of 8-aminoquinolines, which are known for their efficacy against the liver stages of Plasmodium infections . The development of this compound aims to address the growing resistance of malaria parasites to existing treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 8 involves multiple steps, starting with the preparation of quinoline derivatives. One common method is the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate . The reaction is typically carried out under acidic conditions and yields dihydropyrimidines, which are further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions are common, where the amino group on the quinoline ring is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimalarial agent 8 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinoline-based compounds.
Biology: Studied for its effects on Plasmodium parasites and other protozoan infections.
Medicine: Investigated for its potential to treat malaria and other parasitic diseases.
Industry: Utilized in the development of new antimalarial drugs and combination therapies
Mechanism of Action
Antimalarial agent 8 exerts its effects by targeting the liver stages of Plasmodium parasites. It interferes with the parasite’s ability to metabolize heme, leading to the accumulation of toxic heme derivatives within the parasite . This disrupts the parasite’s cellular processes and ultimately results in its death. The compound also affects the parasite’s DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Primaquine: Another 8-aminoquinoline used for radical cure and presumptive antirelapse therapy against relapsing malaria.
Tafenoquine: A primaquine analog with a longer half-life and higher efficacy against both Plasmodium falciparum and Plasmodium vivax.
Uniqueness
Antimalarial agent 8 is unique due to its enhanced efficacy and reduced toxicity compared to other 8-aminoquinolines. It has shown promising results in preclinical studies, with lower doses required to achieve the same therapeutic effects .
Properties
Molecular Formula |
C22H21Cl3N4O |
---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methyl-N-[2-(methylamino)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H20Cl2N4O.ClH/c1-12-4-3-5-14-15-11-18(22(29)26-9-8-25-2)27-20(21(15)28-19(12)14)13-6-7-16(23)17(24)10-13;/h3-7,10-11,25,28H,8-9H2,1-2H3,(H,26,29);1H |
InChI Key |
VFUXYPUQCPMVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC(=NC(=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)NCCNC.Cl |
Origin of Product |
United States |
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